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Compound of Interest

Compound Name: Dclk1-IN-5

Cat. No.: B12372424

DCLK1-IN-1: A Comparative Guide for
Researchers

This guide provides a detailed comparison of the selective DCLK1 inhibitor, DCLK1-IN-1, with
other known inhibitors of Doublecortin-like kinase 1 (DCLK1). The information is intended for
researchers, scientists, and drug development professionals, presenting objective data from
various experimental assays to facilitate informed decisions on the selection of chemical
probes for DCLK1 research.

Introduction to DCLK1 Inhibition

Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase that plays a significant role in
neuronal migration, microtubule regulation, and has emerged as a promising therapeutic target
in several cancers, including pancreatic, colorectal, and renal cell carcinoma.[1][2][3] Its
involvement in tumor growth, cancer stem cell maintenance, and metastasis has spurred the
development of small molecule inhibitors to probe its function and evaluate its therapeutic
potential.[3][4] This guide focuses on DCLK1-IN-1, a potent and selective chemical probe for
DCLK1, and compares its performance with other less selective, multi-targeted inhibitors like
XMD8-92 and LRRK2-IN-1.

Potency and Selectivity Comparison
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The efficacy of a chemical probe is defined by its potency towards the intended target and its
selectivity against other related and unrelated proteins. The following tables summarize the
available quantitative data for DCLK1-IN-1 and other relevant inhibitors.

Table 1: In Vitro Potency of DCLK1 Inhibitors

Cellular
DCLK1
DCLK1ICso DCLK1ICso DCLK2ICso DCLK2 ICso
- . L. ] Engagemen
Compound (Binding (Kinase (Binding (Kinase
Assa Assa Assa Assa
Y) Y) Y) Y) (NanoBRET
) ICso0
279 nM
57.2 nM[7][5]
DCLK1-IN-1 9.5 nMI[5][6] ] 31 nM[7][5][6] 103 nM[7][5]  (HCT116
cells)[7]]8]
XMD8-92 161 nM
LRRK2-IN-1 - 186 nM[7]
ICso0 values represent the half-maximal inhibitory concentration. "-": Data not available in the
provided search results.
Table 2: Kinase Selectivity Profile of DCLK1-IN-1
Kinase Percent Inhibition at 1 yM DCLK1-IN-1
DCLK1 >90%
DCLK2 >90%
ERKS Weakly inhibited[7]
LRRK2 No significant activity[7]
ACK No significant activity
BRD4 No significant activity
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Data from KINOMEscan profiling against a panel of 489 human kinases.[8] DCLK1-IN-1
exclusively inhibited DCLK1 and DCLK2 to below 10% of the control signal at a concentration
of 1 uM.[8]

Signaling Pathway and Experimental Workflow

To understand the context in which these inhibitors function, it's crucial to visualize the DCLK1
signaling pathway and the experimental workflows used to characterize them.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Dclk1-IN-5 versus DCLK1-IN-1 selectivity and potency].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12372424#dclk1-in-5-versus-dclk1-in-1-selectivity-
and-potency]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b12372424#dclk1-in-5-versus-dclk1-in-1-selectivity-and-potency
https://www.benchchem.com/product/b12372424#dclk1-in-5-versus-dclk1-in-1-selectivity-and-potency
https://www.benchchem.com/product/b12372424#dclk1-in-5-versus-dclk1-in-1-selectivity-and-potency
https://www.benchchem.com/product/b12372424#dclk1-in-5-versus-dclk1-in-1-selectivity-and-potency
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12372424?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

